molecular formula C4H4N4S B1523861 4-(Azidomethyl)-1,3-thiazole CAS No. 1251034-67-9

4-(Azidomethyl)-1,3-thiazole

Cat. No.: B1523861
CAS No.: 1251034-67-9
M. Wt: 140.17 g/mol
InChI Key: KPIFOLWKUTUNLM-UHFFFAOYSA-N
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Description

The compound 5-[4-(Azidomethyl)[1,1-biphenyl]-2-yl]-2H-tetrazole is a pharmaceutical secondary standard and certified reference material for use in pharma release testing and pharmaceutical research .


Chemical Reactions Analysis

Azido impurities are known to be mutagenic and carcinogenic. They can be formed and incorporated into drug substances or drug products through reagents, catalysts, solvents, or raw materials used in the manufacturing process .

Scientific Research Applications

Synthesis and Characterization of Derivatives

A series of highly substituted 4-hydroxy-1,3-thiazoles, including modifications such as azidation, were synthesized to explore their applications in various fields. These thiazoles exhibit strong fluorescence and are suitable for widespread applications due to their easy switch between anionic and derivative forms. The incorporation of azide groups into these thiazoles allows for further functionalization, making them promising candidates for the complexation of metals and the synthesis of star-shaped derivatives (Täuscher et al., 2010).

Anticancer Activity

Thiabendazole-derived 1,2,3-triazole compounds, synthesized via 1,3-dipolar cycloaddition using chain alkyl azides with thiazole derivatives, have shown significant in vitro anticancer activity. These compounds exhibit potent antiproliferative activity against various human cancer cell lines, highlighting the potential of thiazole derivatives in cancer treatment (El Bourakadi et al., 2020).

Bioactive Agents and Pharmacological Importance

1,3,4-Thiadiazole based compounds, closely related to the thiazole family, have been identified for their broad spectrum of biological activities, including anticancer properties. These compounds act against human cancers and exhibit other pharmacological effects such as antibacterial, antifungal, antitubercular, and antiviral activities. Their molecular targets include enzymes like carbonic anhydrase, cyclooxygenase, and matrix metalloproteinases, among others, demonstrating the versatility and potential of thiazole derivatives in drug development (Matysiak, 2015).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. For example, angiotensin II receptor blockers (ARBs) inhibit angiotensin converting enzyme (ACE) and influence the renin–angiotensin system, which plays an important role in the regulation of cardiovascular homeostasis .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of a compound. For example, Valsartan, a drug that has been found to contain azido impurities, is classified as a reproductive toxin .

Future Directions

The detection of azido impurities in drugs has led to recalls and regulatory actions. In the future, more stringent controls and testing methods may be implemented to prevent the presence of these impurities in pharmaceutical products .

Properties

IUPAC Name

4-(azidomethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4S/c5-8-7-1-4-2-9-3-6-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIFOLWKUTUNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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